molecular formula C11H13N3O2 B2519840 5-methoxy-1-methyl-1H-indole-2-carbohydrazide CAS No. 200062-20-0

5-methoxy-1-methyl-1H-indole-2-carbohydrazide

Cat. No.: B2519840
CAS No.: 200062-20-0
M. Wt: 219.244
InChI Key: JYIIJINVHFLVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
5-Methoxy-1-methyl-1H-indole-2-carbohydrazide (CAS: 200062-20-0) is a heterocyclic compound featuring an indole core substituted with a methoxy group at the 5-position, a methyl group at the 1-position, and a carbohydrazide moiety at the 2-position. Its molecular formula is C₁₁H₁₃N₃O₂, with a molecular weight of 219.24 g/mol . The compound is a white solid, sensitive to irritants, and stored at room temperature . It serves as a critical building block in medicinal chemistry for synthesizing hydrazone derivatives and other bioactive molecules .

Synthesis
The synthesis typically involves:

Hydrazinolysis: Conversion of methyl 5-methoxy-1-methyl-1H-indole-2-carboxylate to the corresponding carbohydrazide via reaction with hydrazine hydrate in ethanol .

Condensation: Reaction with substituted aldehydes to form hydrazone derivatives, often catalyzed by glacial acetic acid under reflux .

Properties

IUPAC Name

5-methoxy-1-methylindole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-14-9-4-3-8(16-2)5-7(9)6-10(14)11(15)13-12/h3-6H,12H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIIJINVHFLVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 5-Methoxyindole

5-Methoxyindole serves as the foundational scaffold. Commercial availability or synthesis via Fischer indole synthesis from 4-methoxyphenylhydrazine and carbonyl compounds ensures accessibility.

N1-Methylation

Procedure :

  • Reagents : 5-Methoxyindole (1.0 equiv), methyl iodide (1.2 equiv), potassium carbonate (2.0 equiv).
  • Solvent : Dimethylformamide (DMF), 45°C, 15 h.
  • Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography.

Outcome :

  • N1-Methylation proceeds regioselectively due to the indole nitrogen’s nucleophilicity.
  • Yield: >85% (reported for analogous systems).

Introduction of the C2-Carboxylic Acid Group

Vilsmeier-Haack Formylation

Objective : Install a formyl group at C2 for subsequent oxidation to carboxylic acid.
Procedure :

  • Reagents : N1-Methyl-5-methoxyindole (1.0 equiv), POCl₃ (1.5 equiv), DMF (2.0 equiv).
  • Conditions : 0°C → rt, 12 h.
  • Intermediate : 2-Formyl-5-methoxy-1-methylindole.

Oxidation to Carboxylic Acid

Procedure :

  • Reagents : 2-Formyl intermediate (1.0 equiv), KMnO₄ (3.0 equiv), H₂O/acetone (1:1).
  • Conditions : Reflux, 6 h.
  • Yield : ~70% (extrapolated from similar indole oxidations).

Esterification to Methyl 5-Methoxy-1-Methyl-1H-Indole-2-Carboxylate

Acid-Catalyzed Esterification

Procedure :

  • Reagents : 5-Methoxy-1-methylindole-2-carboxylic acid (1.0 equiv), methanol (excess), H₂SO₄ (cat.).
  • Conditions : Reflux, 8 h.
  • Workup : Neutralize with NaHCO₃, extract with CH₂Cl₂, evaporate.
  • Yield : >90%.

Hydrazide Formation: Synthesis of 5-Methoxy-1-Methyl-1H-Indole-2-Carbohydrazide

Reaction with Hydrazine Hydrate

Procedure :

  • Reagents : Methyl ester (1.0 equiv), hydrazine hydrate (3.0 equiv), ethanol.
  • Conditions : Stir at rt, 6 h.
  • Workup : Filter precipitate, wash with cold ethanol.
  • Yield : 80–85%.

Mechanistic Insight : Nucleophilic acyl substitution replaces the methoxy group with hydrazine, driven by ethanol’s polar aprotic nature.

Optimization and Scalability Considerations

Critical Process Parameters

  • Temperature Control : Excessive heat during N1-methylation risks dimerization.
  • Hydrazine Stoichiometry : Molar excess (≥3 equiv) ensures complete conversion.
  • Purification : Chromatography or recrystallization from ethanol enhances purity.

Green Chemistry Metrics

  • Atom Economy : 84% (calculated for hydrazide step).
  • E-Factor : 1.2 (solvent recovery considered).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 7.82 (d, J = 8.8 Hz, 1H, ArH), 6.90–6.88 (m, 2H, ArH), 3.89 (s, 3H, OCH₃), 3.72 (s, 3H, NCH₃).
  • IR (KBr) : 3340 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

Crystallography and Polymorphism

  • A recent study identified a new polymorph (Polymorph 2) via slow evaporation, characterized by single-crystal X-ray diffraction.
  • Key Metrics : Monoclinic system, space group P2₁/c, Z = 4.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Scalability
N1-Methylation K₂CO₃/CH₃I/DMF 85 98 Industrial
C2-Carboxylation Vilsmeier-Oxidation 70 95 Lab-scale
Esterification H₂SO₄/MeOH 90 99 Scalable
Hydrazide Formation NH₂NH₂/EtOH 85 97 Scalable

Applications and Derivatives

The carbohydrazide moiety enables further functionalization:

  • Anticancer Agents : Conjugation with triazole derivatives enhances α-glucosidase inhibition (IC₅₀ = 6.31 µM for analog 11d).
  • Antiproliferative Activity : Isatin-indole conjugates demonstrate caspase-3 activation in cancer cells.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Neuroprotective Applications

Recent studies have highlighted the neuroprotective properties of indole derivatives, including 5-methoxy-1-methyl-1H-indole-2-carbohydrazide. The compound has been shown to exhibit significant antioxidant and neuroprotective activities, making it a candidate for treating neurodegenerative disorders such as Parkinson's disease.

Key Findings:

  • Neuroprotection Against Oxidative Stress : Derivatives of 5-methoxy-indole carboxylic acid demonstrated strong neuroprotection against oxidative stress induced by hydrogen peroxide in SH-SY5Y cell lines. The compounds showed effective inhibition of lipid peroxidation and superoxide anion generation, indicating their potential as multifunctional neuroprotectors .
  • MAO-B Inhibition : The compound has also been linked to the inhibition of monoamine oxidase B (MAO-B), an enzyme associated with the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, which is beneficial in neurodegenerative conditions .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties against various pathogens, including bacteria and fungi.

Antimicrobial Efficacy:

  • In Vitro Testing : Studies have reported that derivatives of indole compounds exhibit varying degrees of antimicrobial activity. For instance, certain derivatives showed significant inhibition against Gram-positive bacteria and fungi, with minimum inhibitory concentration (MIC) values indicating their potency .
  • Mechanism of Action : The antimicrobial action is believed to be linked to the compound's ability to disrupt cellular processes in pathogens, although specific mechanisms are still under investigation.

Anticancer Properties

The anticancer potential of this compound is another area of active research. The compound's structure allows it to interact with cellular targets involved in cancer progression.

Notable Research:

  • Antiproliferative Activity : Compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. For example, specific derivatives exhibited IC50 values indicating strong inhibition of cell growth compared to standard chemotherapeutics .
  • Mechanisms Involved : Research indicates that these compounds may induce apoptosis in cancer cells by modulating key signaling pathways and affecting cell cycle progression .

Comparative Data Table

Application AreaKey FindingsReferences
NeuroprotectionStrong antioxidant activity; MAO-B inhibition; protection against oxidative stress
Antimicrobial ActivityEffective against Gram-positive bacteria; notable MIC values
Anticancer PropertiesSignificant antiproliferative effects; apoptosis induction

Mechanism of Action

The mechanism of action of 5-methoxy-1-methyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-methoxy-1-methyl-1H-indole-2-carbohydrazide with structurally related indole carbohydrazides, highlighting key differences in substituents, properties, and applications:

Compound Substituents Molecular Weight CAS Number Key Properties Applications
This compound 1-Me, 5-OMe, 2-carbohydrazide 219.24 200062-20-0 White solid; building block for hydrazones; improved lipophilicity due to 1-Me Synthesis of neuropharmacological agents, antiproliferative derivatives
5-Methoxy-1H-indole-2-carbohydrazide 5-OMe, 2-carbohydrazide 205.21 - Higher melting point (266–268°C); no 1-Me substitution Precursor for antiproliferative hydrazones; lower membrane permeability
5-Ethoxy-1H-indole-2-carbohydrazide 5-OEt, 2-carbohydrazide 219.25 30464-76-7 Ethoxy group increases lipophilicity; unsubstituted at 1-position Antimicrobial and antitumor applications
5-Benzyloxy-1H-indole-2-carbohydrazide 5-OBn, 2-carbohydrazide 281.30 - Bulky benzyloxy group enhances steric hindrance Used in photodynamic therapy and enzyme inhibition studies
N’-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide (3a) 5-OMe, 2-carbohydrazide + dihydroxybenzylidene 324.10 - Melting point 252–253°C; hydrogen bonding via phenolic -OH groups Neuropharmacological activity (e.g., MAO inhibition)

Key Differences and Research Findings

Substituent Effects on Physical Properties: The 1-methyl group in this compound reduces crystallinity compared to non-methylated analogs, leading to a lower melting point (e.g., 243–253°C for methylated hydrazones vs. 266–268°C for non-methylated 5-methoxy-1H-indole-2-carbohydrazide) . Ethoxy and benzyloxy substituents at the 5-position increase molecular weight and lipophilicity, enhancing blood-brain barrier penetration in neuroactive compounds .

Biological Activity: Antiproliferative Activity: Non-methylated derivatives (e.g., compounds 5a-w) show potent activity against cancer cell lines, with IC₅₀ values in the micromolar range . Neuropharmacological Effects: Hydrazones like 3a and 3b exhibit monoamine oxidase (MAO) inhibition, attributed to the electron-withdrawing carbohydrazide group and aromatic substituents .

Synthetic Flexibility: The 1-methyl group in this compound simplifies regioselective synthesis by blocking reactivity at the 1-position, reducing side products during condensation . Non-methylated analogs require protective group strategies for selective functionalization, increasing synthetic steps .

Safety and Stability: Non-methylated carbohydrazides (e.g., 5-methoxy-1H-indole-2-carbohydrazide) are more hygroscopic and prone to decomposition, necessitating stringent storage conditions .

Biological Activity

5-Methoxy-1-methyl-1H-indole-2-carbohydrazide is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. Indoles are known for their presence in various natural products and pharmaceuticals, contributing to their significance in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Methoxy group at the 5-position
  • Methyl group at the 1-position
  • Carbohydrazide group at the 2-position

This unique structure contributes to its distinct chemical reactivity and biological activity compared to other indole derivatives .

This compound exhibits its biological effects through various mechanisms:

  • Receptor Binding : It shows high affinity for multiple receptors, influencing various signaling pathways.
  • Antiviral Activity : Some indole derivatives have demonstrated inhibitory effects against specific viruses, suggesting potential applications in antiviral therapies .
  • Neuroprotection : Research indicates that indole compounds can protect against oxidative stress and neurotoxicity, making them candidates for treating neurodegenerative disorders .

Biological Activities

The compound has been studied for several biological activities:

Anticancer Activity

In vitro studies have shown promising antiproliferative effects against various cancer cell lines. For instance, compounds derived from similar indole structures exhibited GI50 values ranging from 26 nM to 86 nM, indicating significant growth inhibition in cancer cells .

Antimicrobial Activity

This compound has shown antimicrobial properties against several pathogens. In a study, derivatives displayed notable inhibition zones against Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting its potential as an antimicrobial agent .

Neuroprotective Effects

The compound has been evaluated for neuroprotective properties, particularly in models of oxidative stress. It demonstrated strong antioxidant activity and inhibition of lipid peroxidation, which are critical in protecting neuronal cells from damage .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerGI50 values: 26 nM - 86 nM against cancer cells
AntimicrobialSignificant inhibition against Pseudomonas and Klebsiella
NeuroprotectiveStrong antioxidant effects; inhibition of lipid peroxidation

Detailed Research Findings

  • Antiproliferative Studies : In a study assessing the antiproliferative effects on human mammary gland epithelial cells (MCF-10A), compounds similar to this compound showed over 89% cell viability at concentrations up to 50 µM, indicating low cytotoxicity while maintaining significant antiproliferative effects .
  • Neuroprotective Mechanisms : A series of derivatives were synthesized that showed enhanced neuroprotective activity by suppressing iron-induced lipid peroxidation and increasing cell viability under oxidative stress conditions. These findings suggest a multifaceted mechanism involving metal chelation and antioxidant activity .

Q & A

Q. What are the established synthesis protocols for 5-methoxy-1-methyl-1H-indole-2-carbohydrazide, and how are intermediates characterized?

The synthesis typically involves a multi-step process starting with indole derivatives. For example, hydrazide formation can be achieved by reacting ethyl 5-methoxy-1-methyl-1H-indole-2-carboxylate with hydrazine hydrate under reflux in ethanol. Key intermediates are characterized using:

  • 1H/13C NMR spectroscopy to confirm substitution patterns and hydrazide formation.
  • IR spectroscopy to identify N-H stretching (~3200–3300 cm⁻¹) and carbonyl (C=O, ~1650–1700 cm⁻¹) vibrations .
  • Melting point analysis to verify purity (e.g., reported melting points for similar hydrazides range from 158–216°C) .

Example Synthesis Workflow

StepReagents/ConditionsKey IntermediateYield
1Hydrazine hydrate, ethanol, refluxHydrazide derivative71–90%

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a high-quality crystal mounted on a diffractometer. Structure solution employs direct methods (e.g., SHELXT ), followed by refinement using SHELXL for small-molecule crystallography. Key parameters include:

  • R-factor (ideally < 0.05 for high-resolution data).
  • Hirshfeld surface analysis to validate intermolecular interactions .
  • ORTEP-3 for graphical representation of thermal ellipsoids .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound with biological targets?

Molecular docking using AutoDock Vina is widely adopted. Steps include:

  • Protein preparation : Remove water molecules, add polar hydrogens, and assign charges (e.g., using Gasteiger charges).
  • Grid box setup : Center the box on the active site (e.g., dimensions 20×20×20 Å).
  • Scoring function : Vina’s hybrid scoring function evaluates steric, hydrogen-bonding, and hydrophobic interactions . Validation requires comparison with experimental IC₅₀ values from enzymatic assays.

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

  • Reproducibility checks : Repeat assays under standardized conditions (e.g., fixed pH, temperature).
  • Analytical purity validation : Use HPLC (>95% purity) and LC-MS to rule out degradants .
  • Meta-analysis : Compare data across studies using tools like PRISMA guidelines to identify confounding variables.

Q. What methodologies are recommended for evaluating the antioxidant potential of this compound?

Common assays include:

  • DPPH radical scavenging : Measure absorbance reduction at 517 nm.
  • FRAP assay : Quantify Fe³+ to Fe²+ reduction.
  • Cellular antioxidant activity (CAA) : Use HepG2 cells with fluorescent probes (e.g., DCFH-DA). Structure-activity relationships (SARs) can be explored by synthesizing analogs with varying substituents (e.g., hydroxyl, methoxy groups) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation.
  • Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous material disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.